3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol
Description
3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its benzodiazole ring structure, which is a common motif in many biologically active molecules .
Properties
IUPAC Name |
3-[(1-methylbenzimidazol-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-10-6-3-2-5-9(10)13-11(14)12-7-4-8-15/h2-3,5-6,15H,4,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGXLUSVOJZCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 3-chloropropan-1-ol under basic conditions . The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol exhibit significant antimicrobial properties. The benzodiazole moiety is known for its ability to interact with bacterial nucleic acids and proteins, potentially disrupting essential cellular processes.
Case Study: Antimicrobial Evaluation
A study evaluated various benzimidazole derivatives for their antimicrobial efficacy. Compounds were tested against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting that modifications to the benzodiazole structure can enhance antimicrobial potency .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| W6 | 5.19 | Staphylococcus aureus |
| W1 | 5.08 | Candida albicans |
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly through mechanisms that target cancer cell proliferation and survival pathways. Benzimidazole derivatives have been extensively studied for their ability to inhibit tumor growth.
Case Study: Anticancer Screening
In a recent investigation, several compounds were synthesized based on the benzodiazole scaffold and tested for cytotoxicity against various cancer cell lines. One compound demonstrated an IC50 value of 4.12 µM, indicating strong anticancer activity compared to the standard drug 5-Fluorouracil (IC50 = 7.69 µM). This highlights the potential of benzodiazole derivatives in cancer therapy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| W17 | 4.12 | Various |
| Standard | 7.69 | 5-Fluorouracil |
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The benzodiazole ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol can be compared with other benzodiazole derivatives, such as:
1-methyl-1H-1,3-benzodiazole: Lacks the propanol group, making it less versatile in certain chemical reactions.
3-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzodiazole moiety, which is known for its diverse biological activities. The presence of the propanol group contributes to its solubility and interaction with biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Ion Channels : This compound has been shown to inhibit specific ion channels, which are critical in various physiological processes. For instance, it interacts with voltage-gated proton channels (Hv1), affecting cellular excitability and signaling pathways involved in cancer and neuroinflammation .
- Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular responses. This modulation can be significant in conditions such as ischemic stroke and cardiac diseases .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could contribute to its protective role against oxidative stress-related damage in cells .
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Cancer Treatment : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity through the inhibition of proton channels, leading to reduced cell viability and increased apoptosis rates .
- Cardiac Protection : Another study focused on cardiac myocytes showed that treatment with this compound resulted in improved cell survival under hypoxic conditions, indicating its potential as a cardioprotective agent .
- Neuroprotective Effects : Research investigating the neuroprotective effects revealed that the compound could reduce neuronal death in models of neuroinflammation by mitigating oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
